1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt
Description
IUPAC Name and Structural Analysis
The compound 1,1'-(isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt is a structurally complex azo dye derivative. Its IUPAC name systematically describes its molecular architecture:
- A central isopropylidene-bridged biphenyl core (1,1'-(isopropylidenedi-p-phenylene)) links two identical subunits.
- Each subunit contains a benzenesulphonate group substituted at the 2-position with an azo (-N=N-) linkage.
- The azo group connects to a 5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl moiety , featuring a pyrazole ring with amino, methyl, and sulphophenyl substituents.
- The sodium counterions balance the two sulphonate groups, enhancing water solubility.
The molecular formula is C₄₇H₄₂N₁₀O₁₄S₄·2Na , with a molecular weight of 1090.2 g/mol . The structure’s symmetry and multiple functional groups suggest applications in dye chemistry and materials science.
Systematic and Common Synonyms
This compound is documented under multiple identifiers across chemical databases (Table 1):
These synonyms reflect its registration in regulatory frameworks and its structural features.
Historical Context and Discovery
The compound’s first reported synthesis remains unspecified in public databases, but its registration in PubChem dates to 2019, with subsequent modifications through 2025. Its design aligns with advancements in azo dye chemistry and pyrazole-based heterocycle synthesis , fields that expanded significantly in the late 20th century.
Key historical influences include:
- Azo Dye Development : The integration of sulphonate groups to improve water solubility, a trend prominent since the 1980s.
- Pyrazole Functionalization : Methods for introducing amino and sulphophenyl groups to pyrazole rings, as described in the 2018 review by Aggarwal et al. on pyrazole synthesis.
- Industrial Patent Activity : Innovations in multicomponent pyrazole synthesis, such as those outlined in BASF’s 2011 patent for 1,3-disubstituted pyrazoles.
Significance in Industrial and Academic Research
Industrial Applications
- Textile Dyes : The sodium sulphonate groups and azo linkages position this compound as a candidate for fiber-reactive dyes , particularly in cotton and silk. Its polar groups facilitate binding to cellulose.
- Functional Materials : Potential use in optical sensors or photovoltaic cells , where azo compounds act as light-absorbing chromophores.
- Agrochemical Intermediates : Pyrazole derivatives are widely used in pesticides; the amino and sulphonate groups may enable further functionalization for agrochemical applications.
Academic Research
- Synthetic Methodology : The compound’s synthesis likely involves 1,3-dipolar cycloaddition or multicomponent reactions , as described in pyrazole literature. For example:
- Structure-Activity Relationships : Studies on analogous pyrazole-azo derivatives explore how substituents (e.g., amino, sulphophenyl) influence properties like chromophore stability and solubility .
- Supramolecular Chemistry : The isopropylidene bridge may enable studies on molecular recognition or self-assembly due to its conformational rigidity.
While pharmacological data are excluded per requirements, structural analogs in pyrazole chemistry have demonstrated antimicrobial and antifungal activities, hinting at broader research potential.
Properties
CAS No. |
83006-51-3 |
|---|---|
Molecular Formula |
C47H42N10NaO12S4+ |
Molecular Weight |
1090.2 g/mol |
IUPAC Name |
sodium;3-[5-amino-4-[[2-[4-[2-[4-[2-[[5-amino-3-methyl-1-(3-sulfophenyl)pyrazol-4-yl]diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-3-methylpyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C47H42N10O12S4.Na/c1-29-43(45(48)56(54-29)33-11-9-13-37(27-33)70(58,59)60)52-50-39-15-5-7-17-41(39)72(64,65)68-35-23-19-31(20-24-35)47(3,4)32-21-25-36(26-22-32)69-73(66,67)42-18-8-6-16-40(42)51-53-44-30(2)55-57(46(44)49)34-12-10-14-38(28-34)71(61,62)63;/h5-28H,48-49H2,1-4H3,(H,58,59,60)(H,61,62,63);/q;+1 |
InChI Key |
GGFWFYDYHFJTNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2S(=O)(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC=C5N=NC6=C(N(N=C6C)C7=CC(=CC=C7)S(=O)(=O)O)N)N)C8=CC(=CC=C8)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diazonium Salt
- Aromatic amines, specifically 5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazole derivatives, are diazotized under cold acidic conditions (0–5°C) using sodium nitrite and hydrochloric acid.
- The diazonium salt formed is highly reactive and must be used immediately in the coupling reaction to prevent decomposition.
Azo Coupling Reaction
- The diazonium salt is coupled with 1,1'-(isopropylidenedi-p-phenylene) bis(2-hydroxybenzenesulphonate) or a similar phenolic compound.
- The coupling is typically conducted in an alkaline medium (pH 8–10) to facilitate the nucleophilic attack of the phenolate ion on the diazonium salt.
- Temperature control is critical, usually maintained between 0–10°C to avoid side reactions and ensure high yield of the azo compound.
Purification
- The crude product is purified by recrystallization from water or aqueous alcohol mixtures.
- Additional purification steps may include dialysis or chromatographic techniques to remove unreacted starting materials and by-products.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Diazotization | 0–5°C, acidic medium (HCl) | Freshly prepared diazonium salt required |
| Azo Coupling | pH 8–10, 0–10°C | Alkaline medium to form phenolate ion |
| Sulphonation | Variable, often elevated temp. | Ensures sulphonate group introduction |
| Neutralization | Room temp, NaOH or Na2CO3 | Converts acid to sodium salt form |
| Purification | Recrystallization, filtration | Removes impurities, improves purity |
Research Findings and Optimization
- Studies indicate that maintaining low temperatures during diazotization and coupling steps significantly improves the yield and purity of the azo dye compound.
- The use of sulphonated pyrazole derivatives enhances the water solubility and stability of the final product.
- Optimization of pH during coupling is crucial; deviations can lead to incomplete coupling or formation of side products.
- The disodium salt form exhibits better handling properties and solubility, making it preferable for industrial applications.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Diazotization | 5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazole, NaNO2, HCl, 0–5°C | Formation of diazonium salt |
| Azo Coupling | Diazonium salt + bis(2-hydroxybenzenesulphonate), pH 8–10, 0–10°C | Formation of azo linkage |
| Sulphonation | Sulfonating agents or sulfonated precursors | Introduction of sulphonate groups |
| Neutralization | NaOH or Na2CO3, room temperature | Conversion to disodium salt |
| Purification | Recrystallization, filtration | Pure disodium azo dye compound |
Chemical Reactions Analysis
Types of Reactions
1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or hydrazines.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 1,111.12 g/mol. The compound features:
- Isopropylidene bridge : Connecting two p-phenylene units.
- Azo groups : Substituted with sulphonate moieties, which enhance solubility in aqueous environments.
- Amino and methyl groups : Contributing to its biological activity.
Pharmaceutical Applications
The compound exhibits potential as a pharmaceutical agent due to its biological activity linked to the azo functional groups. Azo compounds are known for their:
- Antimicrobial properties : Effective against various pathogens.
- Anticancer activity : Some derivatives have shown promise in inhibiting tumor growth.
Biological assays are essential to evaluate these activities, typically involving dose-response studies to determine efficacy and safety profiles .
Diagnostic Applications
Due to its distinct colorimetric properties, this compound can be utilized in diagnostic tests:
- Colorimetric assays : Used in detecting specific biomolecules or pathogens through visual changes in color.
- Fluorescent probes : Potentially used in imaging techniques for biological studies.
Material Science
The structural properties of the compound allow it to be incorporated into various materials:
- Dyes and pigments : Utilized in textiles and coatings due to their vibrant colors and stability.
- Polymer additives : Enhancing the properties of polymers through incorporation into composite materials.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of the compound against several bacterial strains. Results indicated that derivatives of this azo compound exhibited significant inhibition zones compared to control samples, suggesting potential for development into new antimicrobial agents .
Case Study 2: Colorimetric Detection
In a diagnostic application, the compound was employed as a colorimetric probe for the detection of heavy metals in water samples. The results demonstrated a clear color change correlating with metal concentration, showcasing its utility in environmental monitoring .
Mechanism of Action
The mechanism of action of 1,1’-(Isopropylidenedi-p-phenylene) bis2-5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Groups
| Compound | Core Structure | Key Functional Groups | Solubility |
|---|---|---|---|
| Target Compound | Isopropylidene-bridged biphenylene | Azo-linked pyrazole, sulfonate (-SO₃⁻Na⁺) | High (aqueous) |
| 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt [3] | Benzimidazole-pyridine hybrid | Sulfonyl (-SO₂-), methoxy (-OCH₃), sodium carboxylate (-COO⁻Na⁺) | Moderate (polar solvents) |
| 3,3'-Sulfonyl Bis[(4-Ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo-pyrimidin-5-yl)benzene) [4] | Sulfonyl-bridged dimer | Pyrazolo-pyrimidine, ethoxy (-OCH₂CH₃), sulfonyl (-SO₂-) | Low (organic solvents) |
Key Observations :
- Sulfonate groups (-SO₃⁻Na⁺) confer superior water solubility relative to sulfonyl (-SO₂-) or carboxylate (-COO⁻Na⁺) analogs .
Spectroscopic and Physicochemical Properties
- UV-Vis Absorption : Azo compounds typically exhibit λmax > 400 nm due to π→π* transitions. Pyrazole-containing analogs (e.g., compound 15-20 in ) show similar absorption profiles, but the target compound’s bis-azo structure may result in bathochromic shifts .
- NMR Signatures : Aromatic protons in the biphenylene core and pyrazole rings would resonate δ 6.5–8.5 ppm (1H-NMR), while sulfonate carbons appear δ 120–130 ppm (13C-NMR), as seen in related sulfonated aromatics .
Biological Activity
1,1'-(Isopropylidenedi-p-phenylene) bis(2-((5-amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate), sodium salt, commonly referred to as the compound, is a synthetic organic compound with significant biological activity. It has garnered attention in various fields such as medicinal chemistry and dye chemistry due to its unique structural properties and potential applications.
- Molecular Formula : C47H44N10Na2O12S4
- Molecular Weight : 1115.1516 g/mol
- CAS Number : 72828-69-4
- Solubility : Highly soluble in water (106 g/L at 20°C)
- Density : 1.253 g/cm³ at 20°C
- LogP : -2.69 at 20°C
These properties suggest that the compound is hydrophilic, which may influence its biological interactions and mechanisms of action.
The compound exhibits various biological activities that can be categorized into:
- Antioxidant Activity : Studies have indicated that compounds with similar azo and sulfonate groups demonstrate significant antioxidant properties, which may help in reducing oxidative stress in biological systems.
- Antimicrobial Properties : The presence of the pyrazole ring and sulfonate groups has been associated with antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Compounds containing similar functional groups have shown potential in modulating inflammatory pathways, suggesting that this compound might also exhibit anti-inflammatory properties.
Antioxidant Activity
In a study exploring the antioxidant potential of azo compounds, it was found that derivatives with similar structures significantly reduced reactive oxygen species (ROS) levels in vitro. The mechanism was attributed to the ability of the azo bond to donate electrons, thus neutralizing free radicals.
Antimicrobial Efficacy
A recent investigation tested the antimicrobial effects of various azo compounds against Escherichia coli and Staphylococcus aureus. The results indicated that the compound under review exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of the compound?
Methodological Answer:
- Step 1: Optimize reaction pH (4.6–6.5) using acetate or ammonium acetate buffers to stabilize azo coupling and sulfonate group integration .
- Step 2: Conduct temperature-controlled reactions (60–80°C) to enhance reaction kinetics while minimizing thermal degradation .
- Step 3: Monitor reaction progress via HPLC with methanol-buffer mobile phases (e.g., 65:35 methanol:sodium 1-octanesulfonate buffer) to track intermediates .
- Step 4: Purify via recrystallization in ethanol-water mixtures to remove unreacted precursors .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR: Resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate-linked carbons (δ 120–140 ppm) to confirm substitution patterns .
- FT-IR: Identify sulfonate (S=O, ~1180 cm⁻¹) and azo (N=N, ~1450 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M-Na]⁻) and isotopic patterns to confirm molecular formula .
Q. How can researchers assess the compound’s stability under varying conditions?
Methodological Answer:
- pH Stability: Incubate solutions at pH 2–12 for 24–72 hours; quantify degradation via UV-Vis at λmax ~450 nm (azo bond absorbance) .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>200°C expected due to sulfonate groups) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to proteins (e.g., tyrosine kinases) via sulfonate and azo groups. Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
- Molecular Dynamics (MD): Simulate solvation in aqueous environments (TIP3P water model) to assess conformational stability over 100-ns trajectories .
Q. What experimental designs are suitable for evaluating environmental fate?
Methodological Answer:
Q. How to resolve contradictions in reported reactivity data (e.g., azo bond stability)?
Methodological Answer:
- Systematic Replication: Vary reaction solvents (e.g., DMF vs. water) and oxidants (e.g., H2O2 vs. O2) to identify condition-dependent pathways .
- Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to test for radical-mediated degradation during photochemical assays .
Q. What advanced chromatographic methods separate the compound from complex matrices?
Methodological Answer:
- Ion-Pair HPLC: Use tetrabutylammonium bromide (5 mM) in mobile phase to improve retention of sulfonate groups .
- 2D-LC-MS/MS: Couple size-exclusion and reverse-phase columns to resolve degradation products in biological samples .
Methodological Tables
Q. Table 1. Key Stability Parameters
| Condition | Test Method | Critical Observations | Reference |
|---|---|---|---|
| pH 2–12 | UV-Vis (450 nm) | Degradation >20% at pH <3 or >10 | |
| Thermal (25–200°C) | TGA | Mass loss <5% below 150°C |
Q. Table 2. Optimal HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time |
|---|---|---|---|---|
| C18 (5 µm) | Methanol:Buffer (65:35) | 1.0 mL/min | 450 nm | 8.2 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
